molecular formula C27H26N2O7 B11060846 3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-1-(pyridin-4-ylmethyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-1-(pyridin-4-ylmethyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11060846
M. Wt: 490.5 g/mol
InChI Key: WPOJXEKKBZGICW-ZNTNEXAZSA-N
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Description

3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-1-(pyridin-4-ylmethyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-1-(pyridin-4-ylmethyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. The process may include the following steps:

    Formation of the Pyrrole Ring: This can be achieved through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Introduction of the Aromatic Rings: The aromatic rings can be introduced through Friedel-Crafts acylation or alkylation reactions.

    Functional Group Modifications: Hydroxylation, methoxylation, and other functional group modifications can be carried out using specific reagents and catalysts.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Catalyst Selection: Using efficient catalysts to speed up the reactions.

    Reaction Conditions: Optimizing temperature, pressure, and solvent conditions.

    Purification Techniques: Employing chromatography, crystallization, or other purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-1-(pyridin-4-ylmethyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups or other derivatives.

    Substitution: Aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-1-(pyridin-4-ylmethyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-1-(pyridin-4-ylmethyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling.

    DNA Interaction: The compound may interact with DNA, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    3-hydroxy-4-methoxyphenylacetic acid: Similar in structure but lacks the pyrrole and pyridine rings.

    2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-: Similar aromatic structure but different functional groups.

Uniqueness

3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-1-(pyridin-4-ylmethyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is unique due to its combination of multiple aromatic rings and functional groups, which confer specific chemical and biological properties not found in simpler compounds.

Properties

Molecular Formula

C27H26N2O7

Molecular Weight

490.5 g/mol

IUPAC Name

(4E)-4-[hydroxy-(3-methoxyphenyl)methylidene]-1-(pyridin-4-ylmethyl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C27H26N2O7/c1-33-19-7-5-6-17(12-19)24(30)22-23(18-13-20(34-2)26(36-4)21(14-18)35-3)29(27(32)25(22)31)15-16-8-10-28-11-9-16/h5-14,23,30H,15H2,1-4H3/b24-22+

InChI Key

WPOJXEKKBZGICW-ZNTNEXAZSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CC=NC=C3)C4=CC(=C(C(=C4)OC)OC)OC)/O

Canonical SMILES

COC1=CC=CC(=C1)C(=C2C(N(C(=O)C2=O)CC3=CC=NC=C3)C4=CC(=C(C(=C4)OC)OC)OC)O

Origin of Product

United States

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